molecular formula C9H10N4 B3026576 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine CAS No. 1019558-27-0

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine

Cat. No.: B3026576
CAS No.: 1019558-27-0
M. Wt: 174.2 g/mol
InChI Key: RPVDQJLVXGKUOE-UHFFFAOYSA-N
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Description

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a precursor containing the necessary nitrogen atoms and carbon framework. For example, starting from 2-nitro-5-bromopyridine, a Grignard reaction followed by reduction and amination can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under certain conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the nitro group if present in intermediates.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler imidazole compound with broad biological activity.

    2-Aminopyridine: A pyridine derivative with applications in pharmaceuticals.

    Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.

Uniqueness

5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is unique due to the combination of the imidazole and pyridine rings, which can confer a range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-(2-methylimidazol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-9(10)12-6-8/h2-6H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVDQJLVXGKUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651425
Record name 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019558-27-0
Record name 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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